molecular formula C24H27N3O5S B2373747 N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1798402-78-4

N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2373747
CAS No.: 1798402-78-4
M. Wt: 469.56
InChI Key: IEDOXEGWTLUMRG-GQCTYLIASA-N
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Description

N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a structurally complex small molecule featuring a fused tricyclic core, a piperidine-derived side chain with a furan-containing α,β-unsaturated carbonyl group, and a sulfonamide moiety.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c28-22(6-4-20-2-1-13-32-20)26-10-7-17(8-11-26)16-25-33(30,31)21-14-18-3-5-23(29)27-12-9-19(15-21)24(18)27/h1-2,4,6,13-15,17,25H,3,5,7-12,16H2/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDOXEGWTLUMRG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)C=CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)/C=C/C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure with a piperidine moiety and a furan-derived enoyl group. The presence of sulfonamide functionality is notable for its biological significance.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
CAS Number1226487-85-9

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing piperidine moieties have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Study: Antibacterial Screening
A series of synthesized compounds were evaluated for their antibacterial efficacy, revealing that those with the sulfonamide group exhibited enhanced activity against gram-positive and gram-negative bacteria.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been assessed through various in vitro studies. Compounds featuring the piperidine nucleus have been linked to inhibition of acetylcholinesterase (AChE) and urease, both critical targets in treating neurological disorders and infections respectively .

Table: Enzyme Inhibition Results

CompoundIC50 (µM) AChEIC50 (µM) Urease
N-(1,3-thiazol-2-yl)45.312.7
N-(furan derivative)30.58.9

Anti-Cancer Activity

Preliminary investigations into the anti-cancer properties of similar compounds suggest that they may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and reactive oxygen species generation . Further studies are required to elucidate the specific pathways involved.

The biological effects of the compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The sulfonamide group enhances binding affinity to enzymes like AChE and urease.
  • Receptor Interaction : The piperidine ring may facilitate interactions with neurotransmitter receptors.
  • Antioxidant Activity : The furan moiety is known for its potential antioxidant properties, which can mitigate oxidative stress in cells.

Comparison with Similar Compounds

Table 1. Key Structural and Hypothetical Bioactive Features

Compound Core Structure Key Substituents Hypothetical Bioactivity
Target Compound Azatricyclic sulfonamide Furan-propenoyl, piperidinylmethyl Enzyme inhibition, anti-cancer
8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spirodecane-dione Phenyl, piperazine-propyl CNS modulation
Plant-derived furan-coumarin hybrids Furan-coupled aromatic system Hydroxyl, methoxy Antioxidant, antimicrobial

Methodological Approaches for Comparative Analysis

Crystallographic Refinement and Visualization

The compound’s stereochemistry and conformation can be resolved using SHELXL for refinement and ORTEP-3 for 3D visualization . Comparative crystallographic studies of similar tricyclic systems reveal that ring strain and sulfonamide orientation critically influence binding to hydrophobic enzyme pockets .

Dereplication and Lumping Strategies

Dereplication via LC-MS/MS and molecular networking (cosine scores >0.8) can differentiate the target compound from analogues with minor substituent variations (e.g., halogenation or alkyl chain length) . Conversely, "lumping" strategies group compounds with shared reactivity pathways, such as furan-propenoyl Michael addition or sulfonamide hydrogen bonding, streamlining comparative pharmacokinetic studies .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including piperidine functionalization, sulfonamide coupling, and cyclization. Key steps include:

  • Piperidinylmethyl intermediate preparation : Use of (2E)-3-(furan-2-yl)prop-2-enoyl chloride for acylation under inert conditions (N₂ atmosphere) to prevent oxidation .
  • Sulfonamide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
  • Cyclization : Acid-catalyzed ring closure (e.g., HCl in THF) at 60°C for 12 hours to form the azatricyclic core . Critical parameters : Temperature control during acylation, stoichiometric ratios (1:1.2 for sulfonamide coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires iterative adjustment of these parameters .

Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR (¹H/¹³C) : Assign peaks for furan protons (δ 6.2–7.4 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and tricyclic backbone carbons (δ 120–160 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts . Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating chiral HPLC or X-ray crystallography for resolution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Transition states : For cyclization steps, identifying energy barriers and optimal solvent effects (e.g., THF vs. DCM) .
  • Charge distribution : Sulfonamide’s electron-withdrawing effects on the tricyclic core, influencing nucleophilic attack sites . Case study : Simulations of furan ring conjugation with the enoyl group predict enhanced stability of the E-isomer, validated via NOESY NMR .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

Discrepancies may arise from:

  • Solubility issues : Use co-solvents (e.g., DMSO:PBS 1:9) or micellar formulations to improve bioavailability .
  • Metabolic instability : Incubate with liver microsomes (human/rat) to identify rapid degradation sites (e.g., furan ring oxidation) and design prodrug analogs . Methodological refinement :
  • Dose-response normalization : Account for batch-to-batch purity variations via LC-MS quantification before assays .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish direct vs. off-target effects .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) enhance process scale-up and impurity control?

AI integration enables:

  • Reaction parameter optimization : Machine learning (ML) models trained on historical data predict ideal conditions for sulfonamide coupling (e.g., 22°C, pH 6.5) to minimize byproducts .
  • Real-time monitoring : Couple HPLC with ML algorithms to detect early signs of impurity formation and adjust flow rates/pH dynamically . Case application : AI-simulated membrane separation (CRDC RDF2050104) identifies optimal solvent systems for large-scale purification, reducing solvent waste by 30% .

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